4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJJQDFZHFZBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thienopyridine Core Formation
The thieno[3,2-c]pyridine scaffold is typically constructed via cyclization reactions. A common method involves reacting activated pyridine derivatives with sulfur-containing reagents. For example, 3-cyano-4-chloropyridine can undergo cyclization with carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) to form the thiophene ring. The mechanism proceeds through deprotonation of the methylene group, nucleophilic attack by sulfur, and subsequent cyclization (Fig. 1A).
Alternative approach :
Chlorination at Position 4
Introducing chlorine at position 4 is critical. Two primary methods are employed:
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Electrophilic chlorination : Using phosphoryl chloride (POCl₃) or trichloroisocyanuric acid (TCICA) with pyridine N-oxide derivatives directs chlorination to the para position relative to the nitrogen. For example, treating thieno[3,2-c]pyridine N-oxide with POCl₃ at 80°C for 6 hours achieves 65–70% yield of 4-chlorothieno[3,2-c]pyridine.
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Nucleophilic substitution : Starting with 4-hydroxythieno[3,2-c]pyridine and replacing the hydroxyl group with chlorine via POCl₃ or TCICA.
Introduction of the Carbaldehyde Group
The aldehyde functionality at position 2 is introduced via:
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Oxidation of hydroxymethyl precursors :
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Vilsmeier-Haack formylation : Direct formylation of 4-chlorothieno[3,2-c]pyridine using POCl₃ and DMF at 0°C to 50°C provides moderate yields (50–60%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Cyclization : Dichloromethane or 1,2-dichloroethane at reflux (40–90°C) optimizes ring closure while minimizing side reactions.
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Chlorination : POCl₃ reactions require anhydrous conditions at 60–80°C for 3–5 hours.
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Oxidation : Low temperatures (−10°C to 0°C) during NaOCl addition prevent overoxidation to carboxylic acids.
Catalytic Systems
-
TEMPO/KBr : This system selectively oxidizes primary alcohols to aldehydes without further oxidation.
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Benzamide : Acts as a catalyst in TCICA-mediated chlorinations, improving regioselectivity.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Oxidation | 3-Cyano-4-chloropyridine | CS₂, KOH, TEMPO, NaOCl | 70–75 | High regioselectivity | Multi-step, requires harsh bases |
| Vilsmeier-Haack | 4-Chlorothieno[3,2-c]pyridine | POCl₃, DMF | 50–60 | Single-step formylation | Moderate yields, sensitivity to moisture |
| Nucleophilic Substitution | 4-Hydroxythieno[3,2-c]pyridine | TCICA, benzamide | 80–85 | High-yield chlorination | Requires N-oxide precursor |
Industrial-Scale Considerations
Large-scale synthesis faces challenges in purification and waste management. Continuous flow reactors improve safety and efficiency for chlorination and oxidation steps. Solvent recovery systems (e.g., distillation for dichloromethane) reduce environmental impact .
Chemical Reactions Analysis
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary based on the biological context and the specific target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
(a) 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde
- Structure : Replaces the thiophene ring with a furan (oxygen instead of sulfur).
- Molecular Formula: C₈H₄ClNO₂ (MW: 181.58 g/mol) .
- Key Differences :
- Electronic Effects : The oxygen in furan is more electronegative than sulfur, reducing electron density in the fused ring system. This alters reactivity in electrophilic substitution and coupling reactions .
- Solubility : Furan derivatives are generally more polar and water-soluble than thiophene analogs due to oxygen’s hydrogen-bonding capacity .
(b) 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Substituent Effects
(a) Chlorine Position and Reactivity
- 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde: The chlorine at the 4-position activates the carbaldehyde group for nucleophilic additions (e.g., Suzuki couplings, condensations). Similar reactivity is observed in 7-chlorothieno[3,2-b]pyridine, which undergoes palladium-catalyzed cyanation .
- Comparison with 2-Chloro Derivatives : Chlorine at the 2-position (e.g., 2-chloropyridines) typically directs electrophilic substitution to the 5-position, whereas 4-chloro derivatives favor reactivity at the 2- or 3-positions .
(b) Carbaldehyde Functionality
The aldehyde group enables condensation reactions, as seen in:
Physicochemical Properties
| Property | This compound | 4-Chlorofuro[3,2-c]pyridine-2-carbaldehyde | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
|---|---|---|---|
| Molecular Formula | C₈H₄ClNOS | C₈H₄ClNO₂ | C₈H₅ClN₂O |
| Molecular Weight (g/mol) | 201.65 | 181.58 | 180.59 |
| Melting Point | Not reported | Not reported | Not reported |
| Key Reactivity | Suzuki coupling, nucleophilic addition | Electrophilic substitution | NH-directed functionalization |
| Solubility | Low (nonpolar solvents) | Moderate (polar aprotic solvents) | Moderate (DMF, DMSO) |
Biological Activity
4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno-pyridine structure, which contributes to its biological properties. Its molecular formula is C_8H_6ClN_1OS, and it possesses a molecular weight of 201.66 g/mol. The presence of the chlorine atom and the aldehyde group are significant for its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in various biochemical pathways. For instance, it may interact with kinases or phosphatases, affecting cell signaling pathways critical for cellular functions.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The thieno-pyridine moiety is often associated with antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. A study evaluating various derivatives highlighted that compounds related to this structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC in µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anticancer Properties
Recent investigations have explored the potential anticancer effects of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A study on human lung cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution : Its ability to cross biological membranes suggests potential brain penetration.
- Metabolism : Preliminary studies indicate that it may undergo hepatic metabolism, which could influence its efficacy and safety profile.
- Excretion : Renal excretion is likely, necessitating further investigation into its metabolites.
Q & A
Q. Basic
- NMR : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic/heterocyclic carbons. DEPT-135 and HSQC can resolve overlapping signals in the thienopyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 198.0 (C₈H₅ClNOS⁺). Collision cross-section (CCS) data for adducts (e.g., [M+Na]⁺ CCS = ~145.7 Ų) aids structural validation .
- IR : A strong carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the aldehyde group .
What strategies resolve contradictions in reaction yields during cyclization?
Advanced
Discrepancies in yields often arise from competing side reactions (e.g., over-chlorination or ring-opening). To mitigate:
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side-product formation during chlorination .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for selective cross-coupling in multi-step syntheses .
- In Situ Monitoring : Use LC-MS or TLC to track reaction progress and optimize quenching times .
How to design a multi-step synthesis for derivatives with enhanced bioactivity?
Q. Advanced
Aldehyde Functionalization : Perform nucleophilic additions (e.g., Grignard reagents) to convert the aldehyde to alcohols or amines .
Chlorine Substitution : Replace the 4-chloro group via Suzuki–Miyaura coupling with aryl boronic acids .
Ring Expansion : Use Diels-Alder reactions with dienophiles to access fused polycyclic systems .
Example : Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (from ) can be hydrolyzed to the carboxylic acid for further amidation .
What are the key functional groups and their reactivities?
Q. Basic
- Aldehyde (C=O) : Participates in condensation (e.g., Schiff base formation) and nucleophilic additions.
- Chlorine (Cl) : Enables SNAr reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Thienopyridine Core : Aromatic electrophilic substitution occurs at electron-rich positions (C-5 or C-6) .
How to analyze structure-activity relationships (SAR) for antimicrobial activity?
Q. Advanced
- Modify Substituents : Compare MIC values against E. coli or S. aureus for derivatives with varying groups (e.g., 4-Cl vs. 4-Br, aldehyde vs. carboxylic acid) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase .
- In Vitro Assays : Test cytotoxicity (MTT assay) to ensure selectivity over mammalian cells .
What analytical techniques confirm purity and stability?
Q. Basic
| Technique | Application | Reference |
|---|---|---|
| HPLC (C18 column) | Purity >98% (λ = 254 nm, MeCN:H₂O gradient) | |
| TGA/DSC | Thermal stability (decomposition >200°C) | |
| X-ray Crystallography | Absolute configuration determination |
How to address discrepancies in predicted vs. experimental CCS values?
Q. Advanced
- Calibration : Use reference compounds with known CCS (e.g., tetraalkylammonium salts) to calibrate ion mobility spectrometry .
- Solvent Effects : Account for adduct formation (e.g., [M+Na]+ vs. [M+H]+) in computational models (MOBCAL) .
- Conformational Analysis : Compare DFT-optimized geometries with experimental CCS to identify dominant conformers .
What purification methods are optimal for lab-scale synthesis?
Q. Basic
- Column Chromatography : Use silica gel (hexane:EtOAc 3:1) to separate aldehyde derivatives .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .
- HPLC Prep : Reverse-phase C18 columns for >99% purity in milligram quantities .
How to design stability studies under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
